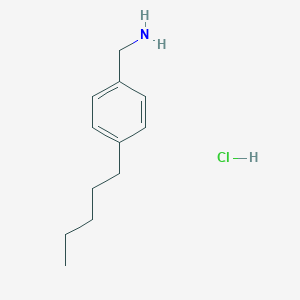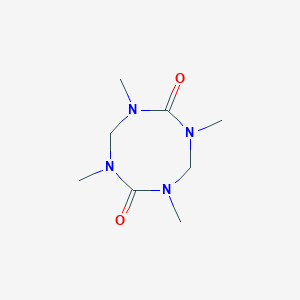
1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione, commonly known as TMTD, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. TMTD is a tetrazole derivative and has a unique molecular structure that makes it an interesting compound for various scientific applications.
Mecanismo De Acción
The mechanism of action of TMTD is not well understood. However, it is believed that TMTD may act as a nucleophile, reacting with electrophilic species to form adducts. TMTD has also been shown to exhibit antioxidant properties, which may contribute to its biological activity.
Efectos Bioquímicos Y Fisiológicos
TMTD has been shown to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect cells from oxidative stress. TMTD has also been shown to have anti-inflammatory properties, which may make it a potential therapeutic agent for various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMTD has several advantages as a compound for scientific research. It is relatively easy to synthesize, and its unique molecular structure makes it an interesting compound for various applications. However, TMTD also has some limitations. It is unstable in the presence of moisture and must be handled with care. Additionally, its mechanism of action is not well understood, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for research on TMTD. One possible direction is to further investigate its antioxidant and anti-inflammatory properties and determine whether it may be a potential therapeutic agent for various conditions. Another direction is to explore its potential applications in catalysis and materials science. Additionally, further research may be needed to better understand its mechanism of action and potential applications in drug development.
Métodos De Síntesis
TMTD can be synthesized through various methods, including the reaction of tetramethylurea with sodium azide, followed by the oxidation of the resulting tetramethyltetrazole with potassium permanganate. Another method involves the reaction of tetramethylurea with phosphorus pentoxide and ammonium nitrate, followed by the oxidation of the resulting tetramethyltetrazole with potassium permanganate.
Aplicaciones Científicas De Investigación
TMTD has been extensively studied for its potential applications in scientific research. It has been used as a precursor for the synthesis of various compounds, including tetrazole-based drugs, explosives, and dyes. TMTD has also been studied for its potential applications in catalysis, as well as in the field of materials science.
Propiedades
IUPAC Name |
1,3,5,7-tetramethyl-1,3,5,7-tetrazocane-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-9-5-10(2)8(14)12(4)6-11(3)7(9)13/h5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVBUNMEUMUTHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C(=O)N(CN(C1=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143709 |
Source


|
| Record name | 1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione | |
CAS RN |
101074-13-9 |
Source


|
| Record name | 1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101074139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

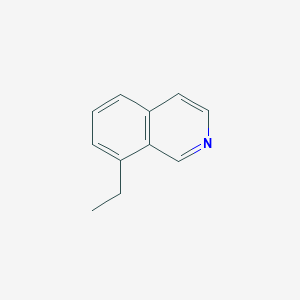
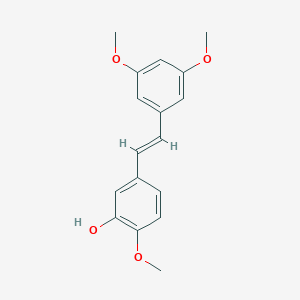
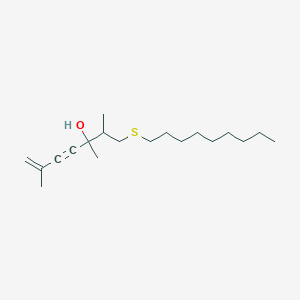
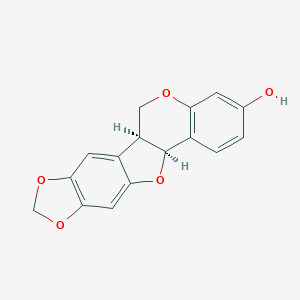
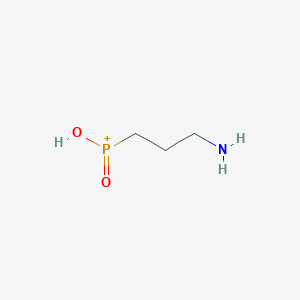
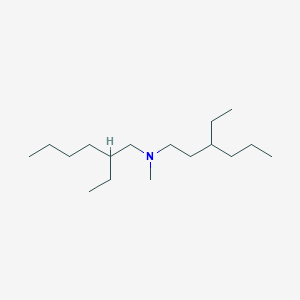

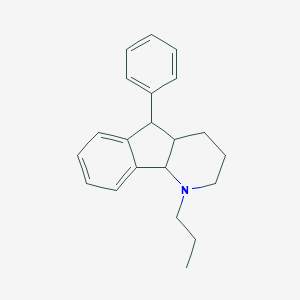
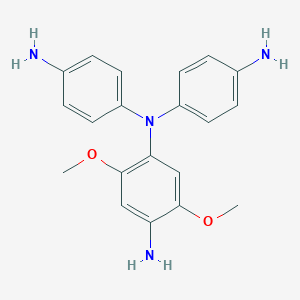
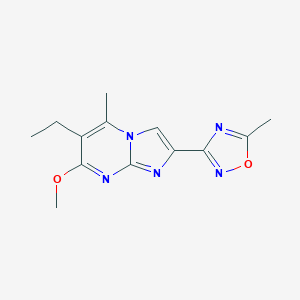
![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)
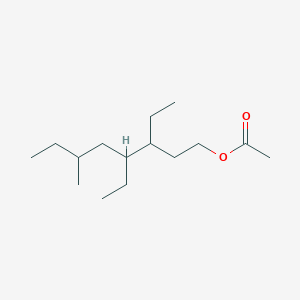
![4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B34814.png)
